5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a brominated benzylidene group and a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common route includes the following steps:
Bromination: The starting material, 4-(prop-2-en-1-yloxy)benzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent such as dichloromethane. This step introduces the bromine atom at the desired position on the benzene ring.
Condensation: The brominated benzaldehyde is then condensed with 1,3-dimethylbarbituric acid in the presence of a base such as piperidine. This reaction forms the benzylidene derivative.
Cyclization: The final step involves cyclization to form the pyrimidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Addition Reactions: The prop-2-en-1-yloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The brominated benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The prop-2-en-1-yloxy group can enhance the compound’s binding affinity to certain receptors, modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[3-fluoro-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the bromine atom in 5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher reactivity make it more suitable for specific substitution reactions and biological interactions.
Properties
IUPAC Name |
5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-4-7-23-13-6-5-10(9-12(13)17)8-11-14(20)18(2)16(22)19(3)15(11)21/h4-6,8-9H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGSCOONQSNIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)Br)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367402 |
Source
|
Record name | STK176625 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-20-5 |
Source
|
Record name | STK176625 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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